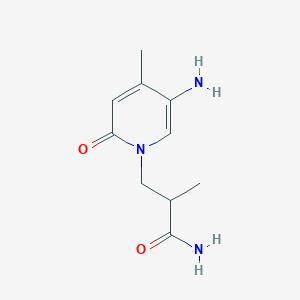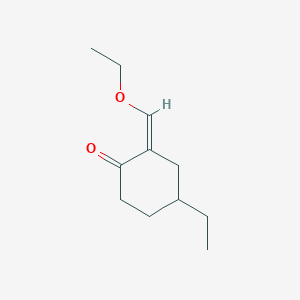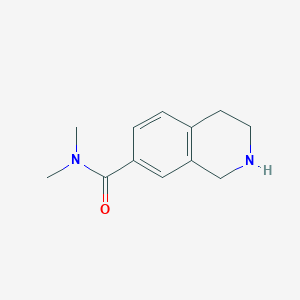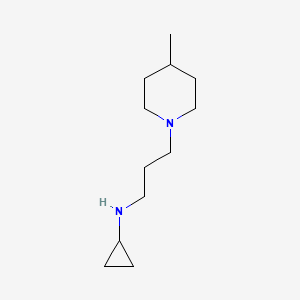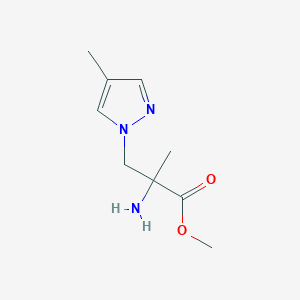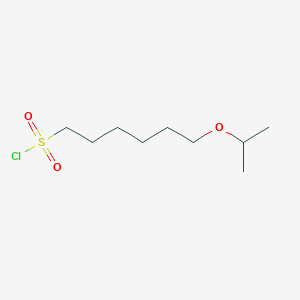
6-Isopropoxyhexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropoxyhexane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group (SO2Cl) attached to a hexane chain with an isopropoxy substituent. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Isopropoxyhexane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 6-isopropoxyhexane. This process typically uses reagents such as chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale chlorosulfonation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxyhexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: Reacting with amines under mild conditions to form sulfonamides.
Alcohols: Reacting with alcohols to form sulfonates.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonyl Derivatives: Formed from reactions with thiols.
Scientific Research Applications
6-Isopropoxyhexane-1-sulfonyl chloride has various applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, especially those containing sulfonamide groups.
Industry: Applied in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-isopropoxyhexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Hexane-1-sulfonyl chloride: Similar structure but lacks the isopropoxy group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a shorter carbon chain.
Benzenesulfonyl chloride: Contains an aromatic ring instead of an aliphatic chain.
Uniqueness
6-Isopropoxyhexane-1-sulfonyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and the properties of the resulting products. This makes it a versatile intermediate for synthesizing a variety of sulfonyl-containing compounds .
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
6-propan-2-yloxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-9(2)13-7-5-3-4-6-8-14(10,11)12/h9H,3-8H2,1-2H3 |
InChI Key |
YSXBOYCGKKOIND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13638745.png)
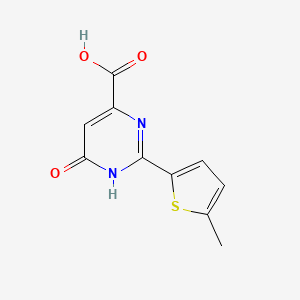
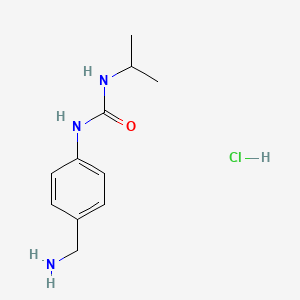
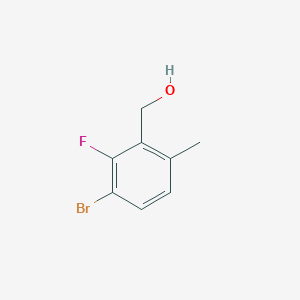
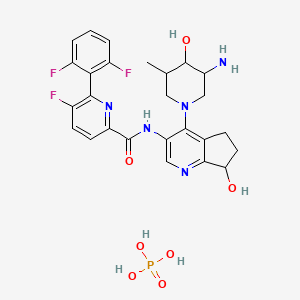
![N-[(4S)-1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B13638773.png)
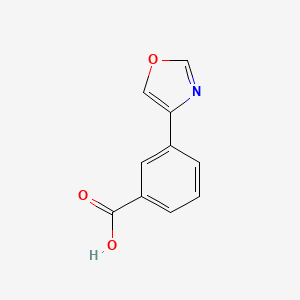
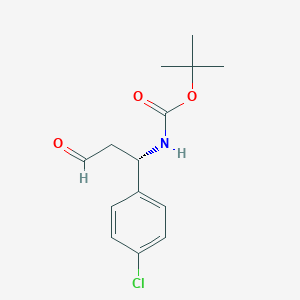
![2-[1-(4-Methylphenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B13638794.png)
